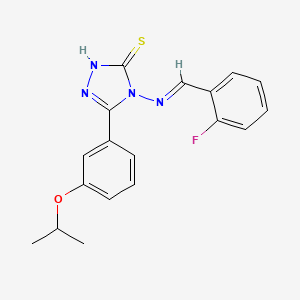![molecular formula C17H12Cl2N4O3S B12026913 [2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B12026913.png)
[2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide [2-((E)-{[3-(2,4-dichlorophényl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}méthyl)phénoxy]acétique est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle triazole, un groupe dichlorophényle et une partie phénoxyacétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide [2-((E)-{[3-(2,4-dichlorophényl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}méthyl)phénoxy]acétique implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés incluent la formation du cycle triazole, l'introduction du groupe dichlorophényle et le couplage final avec l'acide phénoxyacétique. Des conditions réactionnelles spécifiques telles que la température, les solvants et les catalyseurs sont optimisées pour atteindre des rendements élevés et une pureté optimale.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs à flux continu pour garantir une qualité et une efficacité constantes. Le processus peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour éliminer les impuretés et obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L'acide [2-((E)-{[3-(2,4-dichlorophényl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}méthyl)phénoxy]acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le cycle triazole peut être réduit dans des conditions spécifiques.
Substitution : Le groupe dichlorophényle peut participer à des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des électrophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le pH et le choix du solvant sont cruciales pour réaliser les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe sulfanyl peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle dichlorophényle.
Applications de la recherche scientifique
Chimie
En chimie, l'acide [2-((E)-{[3-(2,4-dichlorophényl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}méthyl)phénoxy]acétique est utilisé comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies de synthèse et de développer de nouveaux composés.
Biologie
En recherche biologique, ce composé peut être utilisé comme sonde pour étudier les interactions enzymatiques et les voies métaboliques. Sa capacité à interagir avec des protéines et des enzymes spécifiques en fait un outil précieux pour comprendre les processus biologiques.
Médecine
En médecine, l'acide [2-((E)-{[3-(2,4-dichlorophényl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}méthyl)phénoxy]acétique peut avoir des applications thérapeutiques potentielles. La recherche est en cours pour explorer son efficacité dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux et produits chimiques. Ses propriétés uniques le rendent adapté à des applications dans les revêtements, les adhésifs et autres produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide [2-((E)-{[3-(2,4-dichlorophényl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}méthyl)phénoxy]acétique implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole et le groupe dichlorophényle sont des groupes fonctionnels clés qui permettent la liaison aux enzymes et aux récepteurs. Cette liaison peut moduler diverses voies biochimiques, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The triazole ring and dichlorophenyl group are key functional groups that enable binding to enzymes and receptors. This binding can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
Comparé à des composés similaires, l'acide [2-((E)-{[3-(2,4-dichlorophényl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}méthyl)phénoxy]acétique se distingue par sa combinaison unique de groupes fonctionnels. La présence à la fois d'un cycle triazole et d'un groupe dichlorophényle confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C17H12Cl2N4O3S |
|---|---|
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
2-[2-[(E)-[3-(2,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H12Cl2N4O3S/c18-11-5-6-12(13(19)7-11)16-21-22-17(27)23(16)20-8-10-3-1-2-4-14(10)26-9-15(24)25/h1-8H,9H2,(H,22,27)(H,24,25)/b20-8+ |
Clé InChI |
OBSFERPPJRRDHN-DNTJNYDQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OCC(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


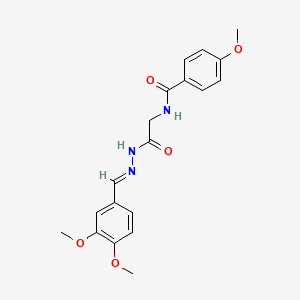
![(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12026851.png)

![7-(2-Fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B12026854.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B12026866.png)
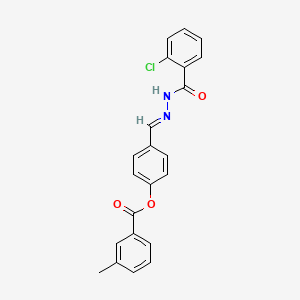
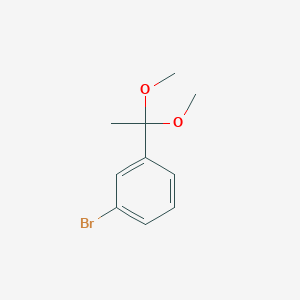
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026879.png)
![(5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026883.png)
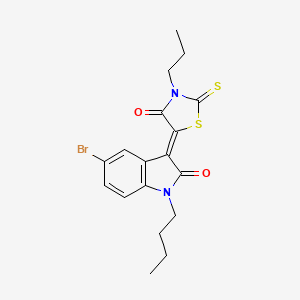
![3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12026899.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12026901.png)
